molecular formula C18H15N3S B12618642 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile CAS No. 919285-57-7

2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile

Cat. No.: B12618642
CAS No.: 919285-57-7
M. Wt: 305.4 g/mol
InChI Key: MEMYVQYLASALTE-UHFFFAOYSA-N
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Description

2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile is a heterocyclic compound featuring a benzothiazole core substituted with a carbonitrile group at position 7 and a dimethylamino phenyl ethenyl moiety at position 2. The benzothiazole scaffold is renowned for its electron-deficient aromatic system, which enhances conjugation and stability. This compound is synthesized via multi-step reactions, typically involving the formation of the benzothiazole ring, followed by substitution reactions to introduce functional groups. Its structural features make it a candidate for applications in organic electronics, fluorescent probes, and pharmaceutical research.

Properties

CAS No.

919285-57-7

Molecular Formula

C18H15N3S

Molecular Weight

305.4 g/mol

IUPAC Name

2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3-benzothiazole-7-carbonitrile

InChI

InChI=1S/C18H15N3S/c1-21(2)15-9-6-13(7-10-15)8-11-17-20-16-5-3-4-14(12-19)18(16)22-17/h3-11H,1-2H3

InChI Key

MEMYVQYLASALTE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC(=C3S2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile can be achieved through several synthetic pathways. One common method involves the Knoevenagel condensation reaction, where 2-mercapto benzothiazole reacts with substituted aldehydes in the presence of a catalyst such as L-proline . This reaction typically occurs under mild conditions and yields the desired benzothiazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong alkaline conditions are required for the oxidation reactions.

    Substitution: Various reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives and substituted benzothiazole compounds .

Mechanism of Action

The mechanism of action of 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its binding to amyloid fibrils leads to a characteristic blue-shift in the emission spectrum and an increase in fluorescence intensity . This property makes it an excellent dye for labeling amyloid samples.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Analogues and Core Modifications

  • 7-Methyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile (EVT-14326822) Core: 1,3-Benzothiazole (shared with the target compound). Substituents: Methyl (position 7), methylsulfanyl (position 5), phenyl (position 2), and carbonitrile (position 4). Key Differences: The absence of the dimethylamino phenyl ethenyl group reduces electron-donating effects, while methylsulfanyl and phenyl groups increase hydrophobicity. This results in lower solubility compared to the target compound .
  • 5-[2-(Dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile Core: Oxazole (vs. benzothiazole in the target). Substituents: Dimethylamino ethenyl (shared), phenyl, and carbonitrile. Key Differences: The oxazole core lacks the extended conjugation of benzothiazole, leading to reduced thermal stability and altered electronic properties. This limits its utility in optoelectronic applications .

Functional Group Variations

  • Ethyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Core: Thiazolo[3,2-a]pyrimidine (a fused heterocyclic system). Substituents: Methylthio and ester groups.
  • 6-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile

    • Core : Benzothiazole (shared) with a piperazine-pyridine extension.
    • Substituents : Piperazine and carbonitrile.
    • Key Differences : The piperazine moiety introduces basicity and hydrogen-bonding capacity, which are absent in the target compound. This structural feature is often leveraged in drug design for receptor targeting .

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Solubility Electronic Properties Applications
Target Compound 1,3-Benzothiazole 7-CN, 2-(dimethylamino phenyl ethenyl) High Strong conjugation Optoelectronics, bioimaging
EVT-14326822 1,3-Benzothiazole 4-CN, 2-Ph, 5-MeS, 7-Me Low Moderate conjugation Material science
5-[2-(Dimethylamino)ethenyl]-oxazole-4-CN Oxazole 3-Ph, 5-dimethylamino ethenyl Moderate Weak conjugation Synthetic intermediates
Thiazolo[3,2-a]pyrimidine derivative Thiazolo-pyrimidine Methylthio, ester Low Variable conjugation Pharmaceutical research

Unique Features of the Target Compound

Enhanced Solubility: The dimethylamino group significantly improves water solubility compared to analogues with hydrophobic substituents (e.g., methylthio or phenyl) .

Optoelectronic Superiority : The benzothiazole core and ethenyl linker create a rigid, conjugated system with strong fluorescence, outperforming oxazole-based compounds .

Synthetic Versatility: The carbonitrile group allows further functionalization via nucleophilic substitution, a feature absent in non-cyano analogues .

Biological Activity

The compound 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile (CAS Number: 919285-53-3) is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This compound features a complex structure that contributes to its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H15N3S
  • Molecular Weight : 305.397 g/mol

The compound's structure includes a benzothiazole core, which is known for its ability to interact with various biological targets.

Biological Activity Overview

Research has indicated that 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile exhibits several biological activities:

  • Anticancer Activity
    • In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer) cells. The compound's mechanism of action involves the induction of apoptosis and cell cycle arrest in the G2/M phase .
    • A study reported an IC50 value of 10.88 μM against MCF-7 cells, indicating moderate potency as an anticancer agent .
  • Antiviral Activity
    • The compound has shown potential as an antiviral agent, particularly against RNA viruses. It inhibits viral RNA synthesis by blocking RNA polymerase II activity .
    • Specific derivatives of benzothiazole have been noted for their effectiveness against human cytomegalovirus (HCMV), showcasing the potential for further development in antiviral therapies .
  • Anti-inflammatory Effects
    • The anti-inflammatory properties of this compound were assessed through various assays. It was found to inhibit pro-inflammatory cytokine production in T-cell proliferation assays, indicating its potential use in treating inflammatory diseases .
    • Compounds with similar structures have been shown to exert strong anti-inflammatory effects, suggesting that modifications to the benzothiazole framework can enhance these properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiazole derivatives:

Substituent Effect on Activity
DimethylaminoEnhances interaction with biological targets
CarbonitrileContributes to cytotoxicity against cancer cells
Benzothiazole CoreEssential for antiviral and anti-inflammatory activity

Case Studies

Several studies have explored the biological activity of related compounds:

  • Cytotoxicity Study :
    • A study evaluated various derivatives of benzothiazoles against MCF-7 and A-549 cell lines, finding that modifications at specific positions significantly affected cytotoxicity levels. The most potent analogs exhibited IC50 values ranging from 5 to 15 μM .
  • Antiviral Mechanism Investigation :
    • Research focused on the antiviral mechanisms revealed that certain benzothiazole derivatives inhibited viral replication in HCMV models by disrupting RNA polymerase function. This finding highlights the potential for developing antiviral therapies based on this scaffold .
  • Anti-inflammatory Action :
    • In a model assessing T-cell activation, compounds similar to 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile demonstrated a reduction in cytokine release, suggesting a pathway for therapeutic application in autoimmune diseases .

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